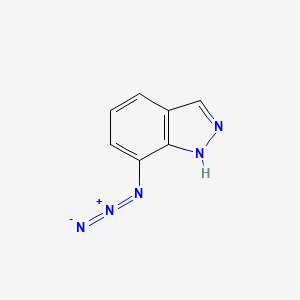
7-azido-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-azido-1H-indazole” is a derivative of indazole . Indazole is a heterocyclic compound that consists of a benzene ring fused to a pyrazole ring . It’s a biologically active compound that has been investigated and applied in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .
Synthesis Analysis
The synthesis of 1H-indazole has been explored through various routes . A practical synthesis of 1H-indazole was presented where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . The new mechanism is suitable for similar cyclization, and a new reaction is predicted . The strategies for the synthesis of 1H- and 2H-indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of 1H-indazole consists of a benzene ring fused to a pyrazole ring . The molecular weight of 1H-indazole is 118.1359 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-indazole include cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as starting material . An electrochemical radical Csp2–H/N–H cyclization of arylhydrazones to 1H-indazoles has also been developed .
Applications De Recherche Scientifique
Copper(I)-Catalyzed Cycloadditions for Peptide Modification
One application of azide-containing compounds like 7-azido-1H-indazole is in the field of peptide modification. The cycloaddition of azides to alkynes, facilitated by copper(I) catalysis, is a pivotal synthetic route to 1H-[1,2,3]-triazoles. This reaction has been successfully applied on solid-phase, allowing for the efficient incorporation of 1,4-substituted [1,2,3]-triazoles into peptide backbones or side chains under conditions compatible with solid-phase peptide synthesis. Such modifications are crucial for creating diversely functionalized peptides for therapeutic and research purposes (Tornøe, Christensen, & Meldal, 2002).
Antifungal Azole Agents
Azole compounds, including those related to this compound, have been extensively studied for their antifungal properties. The advancements in azole antifungal agents during the 1990s expanded treatment options for opportunistic and endemic fungal infections. Despite the development of safer options like fluconazole and itraconazole, resistance to azoles is emerging as a significant challenge. The review by Sheehan, Hitchcock, and Sibley (1999) provides an overview of the use of azoles in treating fungal infections and highlights the importance of understanding and overcoming drug resistance (Sheehan, Hitchcock, & Sibley, 1999).
Click Chemistry in Drug Discovery
The concept of "click chemistry," particularly the copper(I)-catalyzed formation of 1,2,3-triazoles from azides and terminal acetylenes, has found wide application in drug discovery. This approach, including the use of azido compounds, is highlighted for its reliability, specificity, and the bio-compatibility of its reactants. The triazole products, derived from reactions involving azides, play a significant role in linking biological targets, offering a powerful tool for the development of new therapeutic agents (Kolb & Sharpless, 2003).
Orientations Futures
Indazole-containing derivatives have a wide variety of medicinal applications . Thus, much effort has been spent in recent years to develop synthetic approaches to indazoles . The future directions in the field of indazole research could involve the development of more efficient and sustainable C–N bond-forming reactions to N-heterocyclic frameworks .
Mécanisme D'action
Target of Action
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . .
Mode of Action
It’s known that indazoles interact with their targets through various mechanisms . For instance, a Cu (OAc) 2 -catalyzed synthesis of 1 H -indazoles by N–N bond formation has been described .
Biochemical Pathways
Indazole-containing compounds are known to affect a variety of pathways due to their wide range of medicinal applications .
Result of Action
Indazole-containing compounds are known to have a wide variety of medicinal applications, suggesting they have significant biological effects .
Propriétés
IUPAC Name |
7-azido-1H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5/c8-12-10-6-3-1-2-5-4-9-11-7(5)6/h1-4H,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTXGOKQVXUHFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N=[N+]=[N-])NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2742600.png)
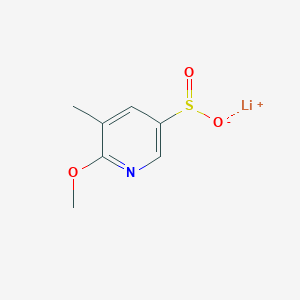
![1-[(3S)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B2742605.png)
![(Z)-ethyl 2-((2,6-dimethoxybenzoyl)imino)-3-(2-ethoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2742606.png)
![N-(4-methoxyphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2742609.png)
![2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine](/img/structure/B2742611.png)
![2-(2,4-Dinitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2742612.png)
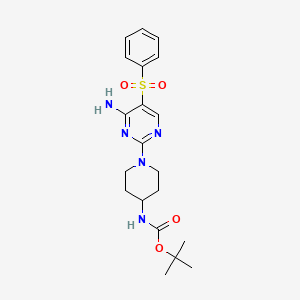



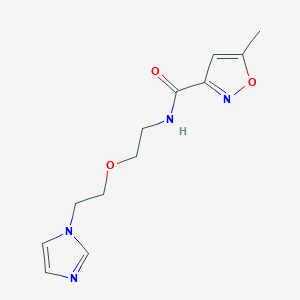
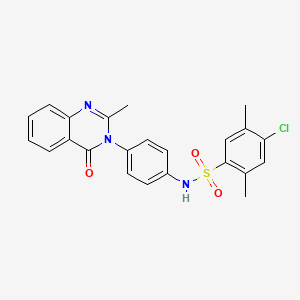
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B2742621.png)